molecular formula C6H11NO2 B153538 tetrahydro-2H-pyran-4-carboxamide CAS No. 344329-76-6

tetrahydro-2H-pyran-4-carboxamide

Cat. No. B153538
M. Wt: 129.16 g/mol
InChI Key: DGOYLVBDCVINQZ-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

A solution of tetrahydro-2H-pyran-4-carboxamide (9.47 g, 73.3 mmol) and Lawesson's reagent (14.83 g, 36.7 mmol) in THF (98 mL) was heated to reflux for 6 h. The reaction was cooled to rt, poured into saturated aqueous NaHCO3 (200 mL) and extracted with diethyl ether (4×100 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated. The residual solid was triturated with 1:1 EtOAc:hexanes (100 mL) and filtered to collect the solid. The filtrate was concentrated and re-subjected to trituration and filtration using the same conditions. The combined solids were dried under vacuum to afford tetrahydro-2H-pyran-4-carbothioamide (4.91 g, 32.1 mmol, 43.8% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (br. s., 1H), 6.84 (br. s., 1H), 3.94-4.32 (m, 2H), 3.31-3.62 (m, 2H), 2.52-3.03 (m, 1H), 1.81-1.93 (m, 4H).
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
14.83 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=O)[CH2:3][CH2:2]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:19])=CC=1.C([O-])(O)=O.[Na+]>C1COCC1>[O:1]1[CH2:6][CH2:5][CH:4]([C:7](=[S:19])[NH2:9])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
9.47 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)N
Name
Quantity
14.83 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
98 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual solid was triturated with 1:1 EtOAc
FILTRATION
Type
FILTRATION
Details
hexanes (100 mL) and filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
re-subjected to trituration and filtration
CUSTOM
Type
CUSTOM
Details
The combined solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.1 mmol
AMOUNT: MASS 4.91 g
YIELD: PERCENTYIELD 43.8%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.